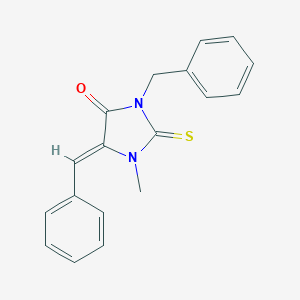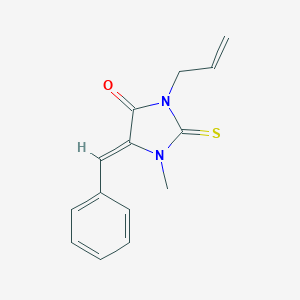![molecular formula C29H24N4O4S B303546 Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B303546.png)
Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate is a chemical compound that has been widely used in scientific research applications. This compound is known for its ability to inhibit the activity of certain enzymes, which makes it a useful tool for studying various biological processes. In
Wissenschaftliche Forschungsanwendungen
Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate has been used in a variety of scientific research applications. One of the primary uses of this compound is as an inhibitor of certain enzymes, such as proteases and kinases. By inhibiting these enzymes, researchers can study the biological processes that they are involved in and develop new treatments for diseases.
Wirkmechanismus
The mechanism of action of Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate involves the binding of the compound to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, which leads to a decrease in the activity of the enzyme. The exact mechanism of action may vary depending on the specific enzyme that is being inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate depend on the specific enzyme that is being inhibited. In general, the compound can lead to a decrease in the activity of the enzyme, which can have downstream effects on various biological processes. For example, inhibition of proteases can lead to a decrease in the breakdown of proteins, while inhibition of kinases can affect cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate in lab experiments is its ability to selectively inhibit certain enzymes. This allows researchers to study the specific biological processes that are affected by the enzyme. However, one limitation of using this compound is that it may not be effective against all enzymes, and it may have off-target effects on other biological processes.
Zukünftige Richtungen
There are several future directions for research involving Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate. One direction is to develop more potent inhibitors of specific enzymes, which could lead to the development of new treatments for diseases. Another direction is to study the off-target effects of this compound on other biological processes, which could lead to a better understanding of its mechanism of action. Additionally, researchers could explore the use of this compound in combination with other drugs to enhance its effectiveness.
Synthesemethoden
The synthesis method of Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate involves a series of chemical reactions. The starting materials include 4-methylbenzaldehyde, 2,5-dioxopyrrolidin-1-yl benzoate, and 5,6-bis(4-methylphenyl)-1,2,4-triazine-3-thiol. These materials are reacted together in the presence of a catalyst, such as triethylamine, to produce the desired compound.
Eigenschaften
Produktname |
Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate |
|---|---|
Molekularformel |
C29H24N4O4S |
Molekulargewicht |
524.6 g/mol |
IUPAC-Name |
methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C29H24N4O4S/c1-17-4-8-19(9-5-17)25-26(20-10-6-18(2)7-11-20)31-32-29(30-25)38-23-16-24(34)33(27(23)35)22-14-12-21(13-15-22)28(36)37-3/h4-15,23H,16H2,1-3H3 |
InChI-Schlüssel |
YHSCZHOVPPWDHA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC)C5=CC=C(C=C5)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC)C5=CC=C(C=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![ethyl 5-[(cyclobutylcarbonyl)amino]-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate](/img/structure/B303475.png)
![ethyl 1-(4-isopropylphenyl)-5-{[3-(trifluoromethyl)benzoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B303476.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B303481.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B303482.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B303484.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B303486.png)